molecular formula C13H10N4O5 B072644 1,3-Bis(3-nitrophenyl)urea CAS No. 1234-21-5

1,3-Bis(3-nitrophenyl)urea

Cat. No.: B072644
CAS No.: 1234-21-5
M. Wt: 302.24 g/mol
InChI Key: LMGCNSZBVIPYHM-UHFFFAOYSA-N
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Description

1,3-Bis(3-nitrophenyl)urea is an organic compound with the molecular formula C13H10N4O5. It is a symmetrical urea derivative where two 3-nitrophenyl groups are attached to the nitrogen atoms of the urea moiety. This compound is known for its applications in various fields, including medicinal chemistry and materials science, due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3-nitrophenyl)urea can be synthesized through the reaction of 3-nitroaniline with phosgene or its safer alternative, triphosgene. The reaction typically proceeds as follows:

  • Reaction with Phosgene

      Reactants: 3-nitroaniline and phosgene.

      Conditions: The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.

      Procedure: Phosgene is added dropwise to a solution of 3-nitroaniline in dichloromethane, followed by stirring at room temperature until the reaction is complete. The product is then isolated by filtration and recrystallization.

  • Reaction with Triphosgene

      Reactants: 3-nitroaniline and triphosgene.

      Conditions: Similar to the phosgene method, the reaction is conducted in an inert solvent like dichloromethane.

      Procedure: Triphosgene is added to a solution of 3-nitroaniline, and the mixture is stirred at room temperature. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of triphosgene is preferred due to its safer handling compared to phosgene. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

1,3-Bis(3-nitrophenyl)urea undergoes various chemical reactions, including:

  • Reduction

      Reagents: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

      Conditions: The reaction is typically carried out in an inert solvent like ethanol or methanol.

      Products: The reduction of the nitro groups results in the formation of 1,3-Bis(3-aminophenyl)urea.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: The reaction is conducted in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

      Products: Substitution of the nitro groups leads to the formation of various substituted urea derivatives.

  • Oxidation

      Reagents: Strong oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: The reaction is carried out in an acidic medium.

      Products: Oxidation of the aromatic ring can lead to the formation of quinones or other oxidized products.

Scientific Research Applications

1,3-Bis(3-nitrophenyl)urea has several scientific research applications:

  • Medicinal Chemistry

  • Materials Science

      Polymer Additives: It is used as an additive in polymers to enhance their thermal stability and mechanical properties.

      Optoelectronic Devices: The compound’s unique electronic properties make it suitable for use in optoelectronic devices such as organic light-emitting diodes (OLEDs).

  • Analytical Chemistry

      Complexation Studies: this compound is used in complexation studies with various metal ions to understand their coordination chemistry.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-nitrophenyl)urea involves its interaction with biological targets through hydrogen bonding and π-π interactions. The nitro groups play a crucial role in these interactions, enhancing the compound’s binding affinity to its molecular targets. In antibacterial applications, the compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.

Comparison with Similar Compounds

1,3-Bis(3-nitrophenyl)urea can be compared with other similar compounds such as:

  • 1,3-Bis(4-nitrophenyl)urea

      Similarity: Both compounds have nitrophenyl groups attached to the urea moiety.

      Difference: The position of the nitro group on the phenyl ring differs, leading to variations in their chemical reactivity and biological activity.

  • 1,3-Bis(2-nitrophenyl)urea

      Similarity: Similar structural framework with nitrophenyl groups.

      Difference: The ortho position of the nitro group affects the compound’s steric and electronic properties, influencing its reactivity.

  • 1,3-Bis(3-aminophenyl)urea

      Similarity: Both compounds have phenyl groups attached to the urea moiety.

      Difference: The presence of amino groups instead of nitro groups significantly alters the compound’s chemical behavior and applications.

This compound stands out due to its unique combination of nitro groups and urea functionality, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

1,3-bis(3-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5/c18-13(14-9-3-1-5-11(7-9)16(19)20)15-10-4-2-6-12(8-10)17(21)22/h1-8H,(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGCNSZBVIPYHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285404
Record name 1,3-Bis(3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234-21-5
Record name NSC41677
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Bis(3-nitrophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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